molecular formula C27H44O2 B12100587 (5E)-1beta-hydroxyvitamin D3/(5E)-1beta-hydroxycholecalciferol CAS No. 65445-15-0

(5E)-1beta-hydroxyvitamin D3/(5E)-1beta-hydroxycholecalciferol

Cat. No.: B12100587
CAS No.: 65445-15-0
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-SJPBCETESA-N
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Description

(5E)-1beta-hydroxyvitamin D3, also known as (5E)-1beta-hydroxycholecalciferol, is a synthetic analog of vitamin D3. This compound is of significant interest due to its potential therapeutic applications, particularly in the regulation of calcium and phosphate metabolism in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1beta-hydroxyvitamin D3 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation at the 1beta position and the introduction of the (5E) double bond. These reactions often require specific catalysts and reaction conditions to achieve the desired stereochemistry and regioselectivity.

Industrial Production Methods

Industrial production of (5E)-1beta-hydroxyvitamin D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of biocatalysts or chemical catalysts to facilitate the hydroxylation and isomerization steps.

Chemical Reactions Analysis

Types of Reactions

(5E)-1beta-hydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the (5E) double bond and the 1beta-hydroxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

(5E)-1beta-hydroxyvitamin D3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of vitamin D analogs.

    Biology: Investigated for its role in cellular processes involving calcium and phosphate regulation.

    Medicine: Potential therapeutic agent for conditions like osteoporosis, rickets, and hypoparathyroidism.

    Industry: Used in the formulation of supplements and pharmaceuticals aimed at improving bone health.

Mechanism of Action

The mechanism of action of (5E)-1beta-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium deficiency.

Comparison with Similar Compounds

Similar Compounds

    1alpha-hydroxyvitamin D3: Another hydroxylated analog of vitamin D3 with similar biological activity.

    25-hydroxyvitamin D3: A naturally occurring form of vitamin D3 that is hydroxylated at the 25 position.

    1,25-dihydroxyvitamin D3: The active form of vitamin D3 that exerts potent biological effects.

Uniqueness

(5E)-1beta-hydroxyvitamin D3 is unique due to its specific hydroxylation pattern and the presence of the (5E) double bond. These structural features confer distinct biological properties, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

65445-15-0

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12+/t19-,23-,24-,25+,26-,27-/m1/s1

InChI Key

OFHCOWSQAMBJIW-SJPBCETESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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